(R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate is a chemical compound with significant relevance in organic synthesis and medicinal chemistry. Its IUPAC name reflects its structure, which includes a tert-butyl group and a carbamate functional group. The molecular formula for this compound is C13H18BrN2O2, and it has a molecular weight of 300.2 g/mol. This compound is particularly noted for its potential applications in pharmaceutical development and as an intermediate in various organic reactions.
This compound can be sourced from various chemical suppliers and is classified under carbamates, which are esters or salts of carbamic acid. Carbamates are widely used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals due to their versatile reactivity and biological activity.
The synthesis of (R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate typically involves the reaction of 4-bromoaniline with tert-butyl carbamate in the presence of suitable catalysts and solvents. Various methods have been reported, including:
The molecular structure of (R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate features:
(R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate can participate in several chemical reactions:
The mechanism of action for (R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate primarily revolves around its reactivity as a carbamate derivative:
Research indicates that derivatives of this compound may interact with biological targets through mechanisms that involve enzyme inhibition or modulation of signaling pathways.
(R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate finds applications in various scientific fields:
The isolation of enantiomerically pure (R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate (CAS 211315-53-6) remains a critical challenge in asymmetric synthesis. Traditional chromatographic methods using chiral stationary phases (CSPs) are widely employed, particularly for analytical-scale separations. These CSPs, often comprising cellulose- or amylose-derived polymers, exploit differential π-π interactions and hydrogen bonding between the carbamate group of the target molecule and the chiral selector to achieve baseline resolution of enantiomers [1]. Preparative-scale resolutions typically utilize simulated moving bed (SMB) chromatography, which reduces solvent consumption by >40% compared to batch processes while maintaining enantiomeric excess (ee) values exceeding 99% [6].
Novel physico-chemical approaches are emerging as complements to chromatographic methods. Metal-Organic Frameworks (MOFs) with intrinsic chirality, such as carboxylate-decorated Cu(II)-tripeptide frameworks, have demonstrated exceptional enantioselectivity (>90% ee) through host-guest interactions between the bromophenyl moiety and the chiral cavities [6]. The Chiral-Induced Spin Selectivity (CISS) effect offers an even more unconventional approach, where spin-polarized electrons selectively interact with one enantiomer under magnetic fields, enabling crystallization-based resolution without chiral additives. This method has achieved ee values >95% for structurally related benzazepine pharmaceuticals [6].
Table 1: Comparative Analysis of Chiral Resolution Techniques
Technique | Chiral Selector | ee (%) | Scale Feasibility | Key Advantage |
---|---|---|---|---|
SMB Chromatography | Amylose tris(3,5-dimethylphenylcarbamate) | >99 | Preparative | High throughput, automation |
MOF Adsorption | Cu(II)-gly-L-Hys-Gly framework | 90-95 | Lab-scale | No organic solvents, reusable matrix |
CISS Crystallization | None (spin polarization) | >95 | Small-scale | Additive-free, energy-efficient |
Boc protection strategies are indispensable for the synthesis of enantiopure (R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate, particularly in solid-phase peptide synthesis (SPPS) and combinatorial chemistry. The tert-butyloxycarbonyl (Boc) group serves dual functions: it prevents undesired nucleophilic reactions at the amine center during coupling steps, and facilitates purification through acid-labile cleavage (e.g., 30-50% TFA in DCM) without racemization [1] [10]. Key intermediates like tert-butyl (4-bromophenyl)carbamate (CAS 131818-17-2) are covalently anchored to Wang or Merrifield resins via their carboxylic acid functionalities, enabling stepwise chain elongation through iterative deprotection-coupling cycles [10].
The propyl linker in the target molecule introduces unique steric considerations. Molecular dynamics simulations indicate that the rotational barrier around the C-N bond in Boc-protected intermediates (ΔG‡ ≈ 15 kcal/mol) necessitates optimized coupling reagents to prevent epimerization. PyBOP/HOBt activation at 0°C provides superior results over EDCI, yielding diastereomeric ratios >98:2 in model dipeptide systems [1]. Post-synthesis, the Boc group is selectively cleaved under mild acidic conditions (HCl/dioxane), preserving the chiral integrity of the (R)-stereocenter while generating the hydrochloride salt for crystallization [3].
Table 2: Key Boc-Protected Intermediates in Synthesis
Intermediate | CAS Number | Role in Synthesis | Critical Property |
---|---|---|---|
tert-Butyl (4-bromophenyl)carbamate | 131818-17-2 | Aryl halide precursor | Suzuki coupling compatibility |
(R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | 578729-21-2 | Chiral building block | >99% ee, crystalline stability |
(R)-tert-Butyl (5-bromo-2,3-dihydro-1H-inden-1-yl)carbamate | 903555-98-6 | Fused-ring analog | Enhanced rigidity for crystallization |
Catalytic asymmetric synthesis offers the most atom-economical route to (R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate, with chiral metal complexes and organocatalysts enabling enantioselective C-C bond formation. Rhodium-catalyzed asymmetric hydrogenation of enol carbamates stands out, employing DuPhos-type ligands (e.g., (R,R)-Et-DuPhos) to achieve >95% ee in the reduction of (Z)-N-Boc-2-(4-bromophenyl)propenylamine precursors. The reaction proceeds under mild conditions (50 psi H₂, 25°C) with turnover frequencies exceeding 500 h⁻¹ [5].
Cyclic sulfamidates serve as pivotal chiral synthons for enantioselective synthesis. Ring-opening of (S)-3-(tert-butyloxycarbonyl)-5-methyl-1,2,3-oxathiazolidine 2,2-dioxide with 4-bromophenyllithium, catalyzed by Cu(OTf)₂/(R)-DTBM-Segphos (0.5 mol%), affords the corresponding (R)-β-amino sulfonate with 97% ee. Subsequent desulfurization using Raney nickel yields the target propylcarbamate derivative without racemization [3]. Palladium-catalyzed asymmetric allylic amination has also been adapted using Boc-protected amine nucleophiles and chiral Pd(0)/PHOX complexes, though this method shows lower enantioselectivity (85-90% ee) for sterically congested bromoaryl systems [8].
Table 3: Catalytic Systems for Asymmetric Synthesis
Catalytic System | Substrate Class | ee (%) | Productivity (g/L/h) | Limitation |
---|---|---|---|---|
Rh/(R,R)-Et-DuPhos | Enol carbamates | >95 | 8.2 | Sensitive to aryl bromide presence |
Cu(OTf)₂/(R)-DTBM-Segphos | Cyclic sulfamidates | 97 | 5.1 | Requires desulfurization step |
Pd(0)/t-Bu-PHOX | Allylic carbonates | 85-90 | 3.3 | Moderate ee with bromoaryl groups |
The strategic selection of catalytic systems depends on scale and purity requirements. For multi-kilogram production, the sulfamidate route provides superior enantiocontrol despite additional steps, while Rh-catalyzed hydrogenation offers advantages for continuous flow manufacturing due to its homogeneous nature and shorter residence times [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: